molecular formula C5H12Cl2N2 B1448900 Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride CAS No. 1403746-38-2

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride

Cat. No.: B1448900
CAS No.: 1403746-38-2
M. Wt: 171.07 g/mol
InChI Key: ACIFIPVVZLEAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride (CAS: 1403746-38-2) is a bicyclic hydrazine derivative with the molecular formula C₅H₁₂Cl₂N₂ and a molecular weight of 171.07 g/mol . It is synthesized via hydrohydrazination of [1.1.1]propellane, a scalable method that improves safety and yield compared to earlier routes . The compound is a yellow solid with ≥97% purity, stored under inert conditions at 2–8°C . Its primary applications include pharmaceutical research, particularly as a building block for pyrazole derivatives and bioisosteres in drug design . Safety data indicate hazards (H302, H312, H332) associated with ingestion, skin contact, and inhalation .

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIFIPVVZLEAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403746-38-2
Record name BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Hydrohydrazination of [1.1.1]Propellane

  • Reaction Conditions:
    • [1.1.1]Propellane solution in pentane/ether
    • Di-tert-butyl azodicarboxylate (1 equiv)
    • Phenylsilane (reducing agent)
    • Mn(dpm)3 catalyst (stoichiometric amount)
    • Temperature: Typically cooled to around -50 °C initially, then allowed to warm to room temperature
  • Mechanism: Radical or metal-catalyzed addition of hydrazine equivalent across the strained bicyclic structure
  • Outcome: Formation of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate as a protected hydrazine intermediate

Step 2: Deprotection and Formation of Dihydrochloride Salt

  • Reagents:
    • Hydrochloric acid (4 M in dioxane) in excess (~2 equivalents)
    • Solvent: Ethyl acetate or methanol
  • Procedure:
    • The protected hydrazine intermediate is dissolved in ethyl acetate
    • HCl solution is added at room temperature
    • Stirring for approximately 21 hours ensures complete deprotection
    • Concentration and drying yield bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride as an off-white solid
  • Yield: Approximately 95% isolated yield reported
  • Characterization: Confirmed by ^1H NMR, LC/MS, and elemental analysis

Reaction Optimization and Scale-Up

  • Catalyst Screening: Pd(OH)2/C was tested but Mn(dpm)3 gave superior results for the hydrohydrazination step.
  • Hydrogenation Conditions: Hydrogen pressure (~8 bar) at room temperature for extended periods (up to 36 h) was used for reduction steps when converting hydrazine to amine derivatives.
  • Purification: Preparative supercritical fluid chromatography (SFC) was employed to isolate pure compounds at scale.
  • Scalability: The method has been demonstrated on gram scale with consistent yields and purity, suitable for medicinal chemistry applications.

Summary Table of Preparation Parameters

Step Starting Material / Intermediate Reagents & Conditions Yield (%) Notes
1 [1.1.1]Propellane Di-tert-butyl azodicarboxylate, phenylsilane, Mn(dpm)3, -50 °C to RT Not explicitly specified Formation of protected hydrazine intermediate
2 Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate HCl (4 M in dioxane), ethyl acetate, RT, 21 h ~95 Deprotection and salt formation
3 Crude hydrazine intermediate Purification by SFC 16 (for amine derivative) Used for further transformations

Research Findings and Notes

  • The this compound compound serves as a key intermediate for synthesizing bioisosteric analogs in drug discovery, offering improved metabolic stability and unique structural properties.
  • The synthetic route avoids hazardous reagents and conditions used in older methods, enhancing safety and scalability.
  • The use of Mn(dpm)3 as a catalyst is critical for the selective hydrohydrazination of the highly strained bicyclic system.
  • The hydrochloride salt form improves compound stability and handling characteristics for downstream applications.

Chemical Reactions Analysis

Key Reaction Steps:

  • Hydrohydrazination :

     1 1 1 Propellane+DBADMn dpm 3,PhSiH3di tert butyl 1 BCP hydrazine 1 2 dicarboxylate\text{ 1 1 1 Propellane}+\text{DBAD}\xrightarrow{\text{Mn dpm }_3,\text{PhSiH}_3}\text{di tert butyl 1 BCP hydrazine 1 2 dicarboxylate}

    This step forms the protected hydrazine intermediate with 60–75% yield .

  • Deprotection :
    The intermediate is treated with HCl in dioxane or methanol to remove the tert-butyloxycarbonyl (Boc) groups, yielding bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride:

    Protected hydrazineHClBCP hydrazine 2HCl\text{Protected hydrazine}\xrightarrow{\text{HCl}}\text{BCP hydrazine 2HCl}

    Reaction conditions: 4 M HCl in dioxane, room temperature (21 h), 94.7% yield .

Structural and Spectroscopic Characterization

The compound is characterized by NMR and HRMS:

Property Data
1H NMR (DMSO-d6) δ 1.82 (s, 6H), 2.45 (s)
13C NMR Peaks at 51.8 and 37.2 ppm (BCP core carbons)
HRMS (ESI-TOF) m/z [M + H]+ calcd for C₅H₁₀N₂Cl₂: 170.0251; found: 170.0249

Downstream Functionalization

This compound serves as a precursor for:

Reduction to 1-BCP-amine

Catalytic hydrogenation (H₂, Pd(OH)₂/C) converts the hydrazine to the corresponding amine:

BCP hydrazine 2HClH2,Pd C1 BCP amine\text{BCP hydrazine 2HCl}\xrightarrow{\text{H}_2,\text{Pd C}}\text{1 BCP amine}

  • Conditions : 8 bar H₂, methanol, 36 h, 16% yield .

  • Significance : The amine is widely used in medicinal chemistry as a bioisostere for tert-butyl or aryl groups .

Cross-Coupling Reactions

The hydrazine moiety enables participation in Buchwald–Hartwig aminations or Suzuki–Miyaura couplings for constructing complex BCP-containing molecules .

Scalability and Practical Considerations

  • Batch vs. Flow : Large-scale syntheses (>500 g) are feasible using flow photochemistry for propellane activation, reducing reaction times to 6–24 h .

  • Purification : Crystallization from pentane/ether mixtures achieves >90% purity without chromatography .

Scientific Research Applications

Bioisosteric Replacement

BCP derivatives are increasingly used to replace phenyl rings in drug candidates to enhance their pharmacological properties. For instance, Pfizer's development of a γ-secretase inhibitor demonstrated that substituting the phenyl ring with a BCP moiety significantly improved solubility and metabolic stability while maintaining biological activity .

Synthesis of Functionalized BCPs

Recent advancements in synthetic methodologies allow for the efficient production of various functionalized BCP derivatives. These derivatives can be utilized in the synthesis of biologically relevant compounds, including peptides and nucleosides, thereby expanding the chemical space available for drug discovery .

Case Studies

Case Study Description
Pfizer's γ-Secretase Inhibitor The replacement of a benzene ring with BCP led to enhanced solubility and cell membrane permeability .
Scalable Synthesis Methodology A light-enabled reaction using alkyl iodides allows for the production of BCP derivatives on a large scale without catalysts .
Synthesis for Click Chemistry BCP-hydrazine can be used as a precursor for synthesizing azides suitable for click chemistry applications .

Advantages of BCP in Medicinal Chemistry

The use of BCPs in drug design offers several benefits:

  • Improved Solubility: BCPs generally exhibit higher water solubility compared to their aromatic counterparts, facilitating better bioavailability.
  • Enhanced Metabolic Stability: The three-dimensional structure of BCP reduces the likelihood of metabolic degradation.
  • Lower Toxicity: Compounds with fewer aromatic rings tend to exhibit reduced promiscuity in biological assays, leading to safer drug candidates .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[1.1.1]pentane Family

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences Applications
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride 147927-61-5 C₅H₁₂Cl₂N₂ 227.09 Contains two amine groups instead of hydrazine; higher steric hindrance Used in peptide mimetics and enzyme inhibitors
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride 2108646-79-1 C₆H₁₂ClFN 171.07 Fluorine substitution enhances metabolic stability; lacks hydrazine moiety Bioisostere for aryl amines in CNS drug candidates
Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride 1523572-06-6 C₇H₁₄Cl₂N₂ 227.09 Methyl groups increase lipophilicity; reduced reactivity compared to hydrazine Antibacterial agent development

Functional Analogs: Hydrazine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences Applications
Phenylhydrazinium hydrochloride 59-88-1 C₆H₈ClN₂ 144.61 Aromatic phenyl group vs. bicyclo scaffold; higher toxicity (H351) Precursor for dyes and heterocycles
1-Benzyl-1-phenylhydrazine hydrochloride 5705-15-7 C₁₃H₁₅ClN₂ 234.73 Bulky benzyl substituent; limited solubility in polar solvents Intermediate in agrochemical synthesis

Data Tables

Table 2: Commercial Availability and Cost

Compound Supplier Purity Price (per gram)
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride CymitQuimica >95% €2,290
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride Combi-Blocks 95% €1,200 (estimated)
Phenylhydrazinium hydrochloride Sigma-Aldrich 98% €50

Biological Activity

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds, particularly in drug discovery and development. This article delves into the biological activity of this compound, highlighting its synthesis, modifications, and therapeutic applications.

Overview of Bicyclo[1.1.1]pentane Structure

Bicyclo[1.1.1]pentane (BCP) is characterized by a unique three-dimensional structure that allows it to mimic the properties of phenyl rings commonly found in bioactive compounds. This structural similarity enables BCP derivatives to exhibit favorable interactions with biological targets while potentially improving pharmacokinetic properties such as solubility and metabolic stability.

Synthesis and Modifications

Recent advancements in the synthesis of bicyclo[1.1.1]pentanes have facilitated the generation of various derivatives, including this compound. Notable methods include:

  • Flow Photochemical Reactions : A process that allows for the rapid production of BCP cores on a large scale (up to 1 kg) through photochemical addition of propellane to diacetyl, demonstrating efficiency and scalability .
  • Hydrohydrazination Reactions : Utilization of palladium catalysts to synthesize bicyclo[1.1.1]pentylamine derivatives, showcasing versatility in creating functionalized compounds .

Anti-inflammatory Properties

Research has indicated that BCP derivatives can play a significant role in modulating inflammatory responses. A study focusing on BCP-containing lipoxin mimetics demonstrated their ability to reduce NFκB activity and downregulate pro-inflammatory cytokines such as TNFα and MCP1 . The imidazolo-BCP-sLXm compound exhibited potent anti-inflammatory effects with an IC50 in the picomolar range, highlighting its therapeutic potential.

Drug Development Insights

The incorporation of BCP structures into drug candidates has shown promise in enhancing solubility and reducing non-specific binding, which are critical factors in drug efficacy . The ability of BCPs to replace benzene rings without compromising biological activity makes them valuable in the design of new pharmaceuticals.

Case Studies

Case Study 1: Synthesis of Lipoxin Mimetics

In a study aimed at developing synthetic analogues of lipoxin A4, researchers synthesized four BCP-containing derivatives that were screened for anti-inflammatory activity. The results indicated significant efficacy in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Drug Candidate Optimization

Pharmaceutical companies have begun integrating bicyclo[1.1.1]pentane scaffolds into their drug discovery pipelines, with compounds being evaluated for various therapeutic areas including pain management and inflammation . The transition from laboratory synthesis to clinical candidates underscores the growing interest in this compound class.

Research Findings Summary

Study Findings Biological Activity
Study 1Synthesis of BCP-sLXm mimeticsHigh anti-inflammatory activity (IC50 in picomolar range)
Study 2Integration into drug discoveryImproved solubility and reduced non-specific binding

Q & A

Q. What is the structural significance of bicyclo[1.1.1]pentane (BCP) motifs in medicinal chemistry?

BCPs are non-classical bioisosteres that replace 1,4-disubstituted arenes, tert-butyl, or alkynyl groups to improve physicochemical properties (e.g., solubility, metabolic stability). Their rigid, three-dimensional geometry reduces planarity, which can mitigate off-target interactions. Experimental validation involves comparative structure-activity relationship (SAR) studies and computational modeling to assess bioisosteric compatibility .

Q. What are standard protocols for synthesizing bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride?

A scalable route involves hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃, followed by deprotection and reduction. Critical parameters include inert atmosphere control, low-temperature reaction conditions (–78°C), and purification via column chromatography under acidic conditions to isolate the dihydrochloride salt .

Q. How is this compound characterized?

Key techniques:

  • NMR : ¹H/¹³C NMR to confirm hydrazine proton coupling and bridgehead substituents.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₀N₂·2HCl).
  • XRD : Single-crystal X-ray diffraction to resolve BCP geometry and chloride counterion positions .

Advanced Research Questions

Q. How can synthetic yields be optimized for Mn-catalyzed hydrohydrazination reactions?

  • Catalyst screening : Mn(dpm)₃ outperforms Fe or Cu catalysts in regioselectivity (yields >75% vs. <50% for alternatives).
  • Solvent effects : Ethereal solvents (e.g., MTBE) minimize side reactions compared to polar aprotic solvents.
  • Scale-up challenges : Batch size >10 g requires slow reagent addition to manage exothermicity and prevent dimerization .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation : Use explosion-proof equipment due to hydrazine instability.
  • Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), full-face respirators, and flame-retardant lab coats.
  • Waste disposal : Neutralize residual hydrazine with aqueous FeCl₃ before disposal .

Q. How does this compound enable heterocyclic synthesis?

It serves as a precursor for pyrazole derivatives via condensation/iodination sequences. For example, reaction with TMS-protected aldehydes at 60°C in DMF yields 5-bromo- or 4-iodopyrazoles. Key considerations:

  • Regioselectivity : Steric hindrance at the BCP bridgehead directs substitution to the hydrazine nitrogen.
  • Purification : Acidic workup (pH 2–3) isolates products while preserving BCP integrity .

Q. What contradictions exist in reported BCP synthesis methodologies?

  • Radical vs. ionic mechanisms : Atom-transfer radical addition ( ) and carbene insertion () yield similar scaffolds but differ in functional group tolerance.
  • Scalability : Mn-catalyzed methods ( ) are cost-effective for gram-scale synthesis, while photochemical routes ( ) are limited to milligram quantities due to safety risks.

Q. How can enantioselective synthesis of BCP derivatives be achieved?

A nitrogen-atom insertion-deletion strategy uses chiral imine intermediates. For example, asymmetric addition of bicyclo[1.1.0]butanes to enantiopure sulfinimides (e.g., Ellman auxiliaries) followed by skeletal editing yields 2-substituted BCPs with >90% ee. Key steps:

  • Chiral induction : Rh-catalyzed asymmetric hydroamination.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) .

Data Contradictions and Gaps

Q. Why are no BCP-containing drugs marketed despite extensive patent filings?

  • Metabolic stability : Early analogs showed rapid hepatic clearance in preclinical models.
  • Synthetic accessibility : Until 2016, multi-step routes (e.g., ) hindered bulk production. Recent advances ( ) may address this .

Q. What unresolved challenges exist in BCP functionalization?

  • Bridgehead reactivity : Electrophilic substitution at the BCP bridgehead remains inefficient (e.g., <20% yield for Friedel-Crafts reactions).
  • Thermal stability : BCP-hydrazine derivatives decompose above 80°C, limiting applications in high-temperature reactions .

Methodological Recommendations

  • Experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets (e.g., BCP-fluorinated analogs for CNS drug discovery) .
  • Troubleshooting : If hydrazine decomposition occurs, verify inert atmosphere integrity (Ar/N₂ sparging) and avoid trace metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Reactant of Route 2
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.